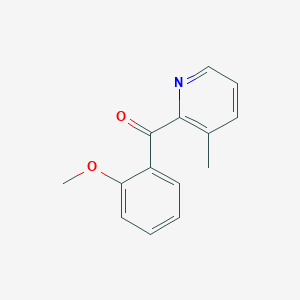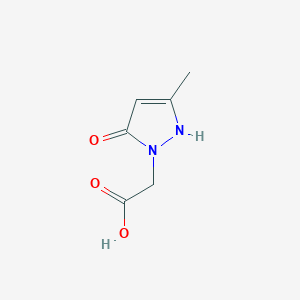
1-Chloro-4-(2,2-dibromoethenyl)benzene
Overview
Description
Scientific Research Applications
One related compound, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, was found to have antibacterial, antiurease and NO scavenging activity . This compound was found to be the most active against the urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC 50 value of 60.2 .
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction : This reaction involves the introduction of an alkyl group onto the benzene ring. It’s carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+. Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .
-
Electrophilic Aromatic Substitution : This is a common type of reaction involving aromatic rings. Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes (e.g., Cl2, Br2, H2SO4, and HOCl). Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .
-
Nucleophilic Reactions of Benzene Derivatives : This reaction involves the reaction of benzene with a nucleophile. The chief products are phenol and diphenyl ether .
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction : This reaction involves the introduction of an alkyl group onto the benzene ring. It’s carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+. Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .
-
Electrophilic Aromatic Substitution : This is a common type of reaction involving aromatic rings. Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes (e.g., Cl2, Br2, H2SO4, and HOCl). Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .
-
Nucleophilic Reactions of Benzene Derivatives : This reaction involves the reaction of benzene with a nucleophile. The chief products are phenol and diphenyl ether .
properties
IUPAC Name |
1-chloro-4-(2,2-dibromoethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2Cl/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRIRIOOKQBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423676 | |
| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2,2-dibromoethenyl)benzene | |
CAS RN |
77295-59-1 | |
| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

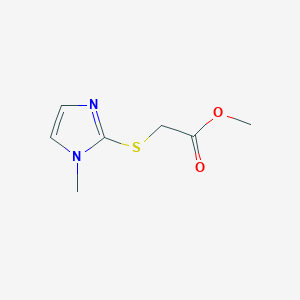
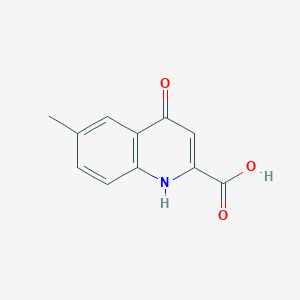
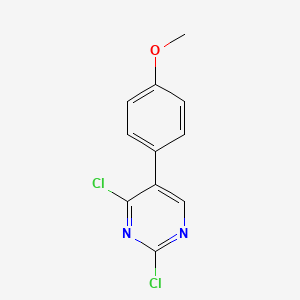
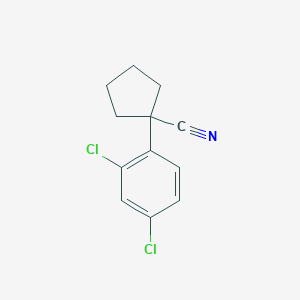
![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)

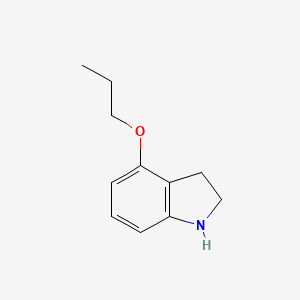
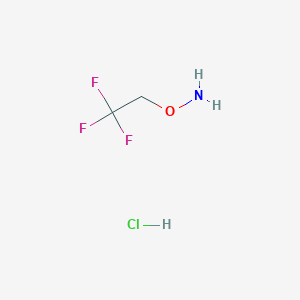

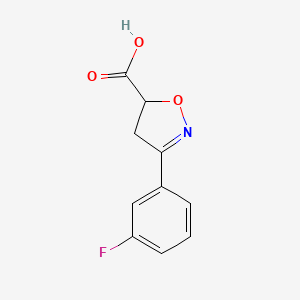
![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)
